Cas no 280110-69-2 (tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate)

Tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a heterocyclic compound featuring both a piperidine and a 1,3,4-oxadiazole moiety, protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical research, where it serves as a versatile building block for drug discovery. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the oxadiazole ring contributes to potential bioactivity. Its well-defined reactivity and compatibility with diverse synthetic transformations make it advantageous for constructing complex molecules, particularly in medicinal chemistry applications targeting CNS and antimicrobial agents. The compound is typically handled under inert conditions due to its sensitivity.
tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate structure
280110-69-2 structure
Product name:tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
CAS No:280110-69-2
MF:C13H21N3O3
MW:267.32414317131
MDL:MFCD13193509
CID:838643

tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
    • 4-(5-methyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid ter-butyl ester
    • 4-(5-methyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester
    • tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
    • ITRKRVBZAWBSCY-UHFFFAOYSA-N
    • ST2408674
    • AB0023933
    • W5094
    • MDL: MFCD13193509
    • Inchi: 1S/C13H21N3O3/c1-9-14-15-11(18-9)10-5-7-16(8-6-10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3
    • InChI Key: ITRKRVBZAWBSCY-UHFFFAOYSA-N
    • SMILES: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])(C2=NN=C(C([H])([H])[H])O2)C([H])([H])C1([H])[H])=O

Computed Properties

  • Exact Mass: 267.15800
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 322
  • Topological Polar Surface Area: 68.5

Experimental Properties

  • PSA: 68.46000
  • LogP: 2.43040

tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate Security Information

tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A318444-1g
1-Boc-4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
280110-69-2 97%
1g
$18.0 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQA056-5G
tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
280110-69-2 95%
5g
¥ 811.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1125659-5g
1-Boc-4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
280110-69-2 97%
5g
¥1657 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1125659-250mg
1-Boc-4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
280110-69-2 97%
250mg
¥129 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQA056-10G
tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
280110-69-2 95%
10g
¥ 1,353.00 2023-04-13
TRC
B667970-10mg
1-Boc-4-(5-Methyl-1,3,4-Oxadiazol-2-Yl)Piperidine
280110-69-2
10mg
$ 50.00 2022-06-06
TRC
B667970-50mg
1-Boc-4-(5-Methyl-1,3,4-Oxadiazol-2-Yl)Piperidine
280110-69-2
50mg
$ 115.00 2022-06-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD210449-100mg
1-Boc-4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
280110-69-2 97%
100mg
¥85 2021-08-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD210449-1g
1-Boc-4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
280110-69-2 97%
1g
¥337 2021-08-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD210449-5g
1-Boc-4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
280110-69-2 97%
5g
¥1403 2021-08-03

tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate Production Method

Additional information on tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

The compound tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, with CAS No. 280110-69-2, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of functional groups, including a tert-butyl moiety, a piperidine ring, and a 1,3,4-oxadiazole heterocycle. The presence of these groups contributes to its diverse chemical properties and potential applications.

Recent studies have highlighted the importance of oxadiazole-containing compounds in drug design. The 5-methyl substitution on the oxadiazole ring in this compound adds further complexity to its structure, potentially enhancing its bioavailability and stability. Researchers have explored the use of such compounds in the development of novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders.

In the context of medicinal chemistry, the piperidine ring in this compound serves as a versatile scaffold for further functionalization. Piperidine derivatives are known for their ability to form hydrogen bonds and interact with biological targets, making them valuable in drug discovery. The integration of the oxadiazole group into this structure introduces additional electronic effects that can modulate the compound's pharmacokinetic properties.

The tert-butyl group attached to the piperidine ring plays a crucial role in stabilizing the molecule's conformation. This bulky substituent can influence the compound's solubility and permeability, which are critical factors in determining its efficacy as a drug candidate. Recent advancements in computational chemistry have enabled researchers to predict these properties with greater accuracy, facilitating the optimization of such compounds for therapeutic applications.

Beyond its role in drug development, this compound has also been investigated for its potential in materials science. The oxadiazole group is known to exhibit interesting electronic properties that make it suitable for applications in organic electronics. For instance, derivatives of this compound have been explored as components in light-emitting diodes (LEDs) and other optoelectronic devices.

In summary, tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate represents a promising molecule with multifaceted applications across various scientific disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development in both medicinal chemistry and materials science.

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